4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole
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Overview
Description
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloromethyl group and a 4-methylphenoxy group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole typically involves the reaction of 4-methylphenol with chloromethyl methyl ether to form 4-(chloromethyl)phenol. This intermediate is then reacted with 2-aminothiazole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiazolidines are formed upon reduction.
Scientific Research Applications
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The thiazole ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenylmethanamine: Similar in structure but lacks the thiazole ring.
4-Methylphenoxyacetic acid: Contains the 4-methylphenoxy group but has a different functional group.
2-Aminothiazole: Shares the thiazole ring but has different substituents.
Uniqueness
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is unique due to the combination of its functional groups and the thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-9-2-4-11(5-3-9)15-7-12-14-10(6-13)8-16-12/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCXXUWQFTJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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